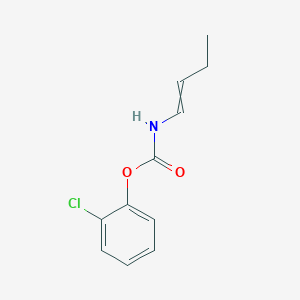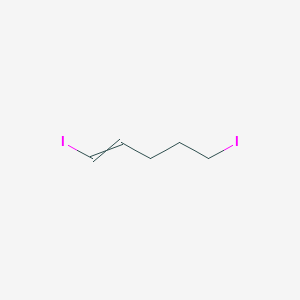
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a nitrophenyl group, two diphenyl groups, and two phenylsulfanyl groups attached to a butanone backbone. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone through aldol condensation reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl group is treated with nitric acid and sulfuric acid to form the nitrophenyl derivative.
Attachment of Diphenyl Groups: The diphenyl groups are attached through Friedel-Crafts alkylation reactions, using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through thiolation reactions, where the butanone derivative is treated with thiophenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenyl)-1,4-diphenylbutan-1-one: Lacks the phenylsulfanyl groups, resulting in different chemical properties and reactivity.
1,4-Diphenyl-4,4-bis(phenylsulfanyl)butan-1-one: Lacks the nitrophenyl group, affecting its biological activity and applications.
Uniqueness
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is unique due to the combination of nitrophenyl and phenylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
86864-15-5 |
|---|---|
分子式 |
C34H27NO3S2 |
分子量 |
561.7 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one |
InChI |
InChI=1S/C34H27NO3S2/c36-33(27-13-5-1-6-14-27)25-32(26-21-23-29(24-22-26)35(37)38)34(28-15-7-2-8-16-28,39-30-17-9-3-10-18-30)40-31-19-11-4-12-20-31/h1-24,32H,25H2 |
InChI 键 |
PDKRHWIBLWTGOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)(SC4=CC=CC=C4)SC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)




![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
